Home > Products > Screening Compounds P940 > 3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride
3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride -

3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride

Catalog Number: EVT-5220198
CAS Number:
Molecular Formula: C15H17ClN2O4S
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: These compounds are characterized by a quinoid ring structure with an aryl sulfonyl imino group at position 3 and a benzamide substituent at position 1. [] Their synthesis involves reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides in the presence of a base. The study investigated their reactions with hydrogen halides and thiocyanate, leading to the formation of addition products where the halogen or thiocyanate group is introduced into the quinoid ring. The biological activity of these derivatives, particularly as potential inhibitors of Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3, is also highlighted. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

Compound Description: This series involves modifications of the core N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide structure. [] The research focused on their synthesis from corresponding N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides, followed by an evaluation of their antimicrobial activity against various bacterial and fungal strains. The study demonstrated bactericidal and fungicidal activity for some derivatives, highlighting their potential as antimicrobial agents. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. [] Its formation is observed during the oxidative stress degradation of Venetoclax. The study describes the synthesis and characterization of VNO, confirming its structure through techniques like high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance (NMR). []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed from VNO via a [, ] Meisenheimer rearrangement. [] Similar to VNO, its structure is confirmed through various analytical techniques, and its synthesis is achieved by heating VNO in water. The identification and characterization of VHA emphasize the importance of understanding the degradation pathways of drugs like Venetoclax, especially concerning the formation of potentially harmful impurities. []

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: These compounds, synthesized by reacting a N-amino salt derived from 3-[(1H-pyrrol-1-yl)methyl]pyridine with substituted benzoyl chlorides or benzenesulfonyl chlorides, were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7, MDA-MB-231, and Ishikawa). [] The study identified N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide as the most potent cytotoxic agent among the tested compounds. []

4-[[4(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteases (MMPs), demonstrating potential therapeutic value in treating rheumatoid arthritis (RA). [] Its inhibitory effects on TACE and MMPs were evaluated in vitro, and its ability to suppress TNF secretion was confirmed in various cell-based assays. The compound's efficacy in reducing clinical severity scores in mouse models of RA highlights its potential as an orally bioavailable treatment for the disease. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. [, ] It exhibits strong inhibitory effects on bradykinin B1 receptor binding and activation both in vitro and in vivo, suggesting potential therapeutic applications in various inflammatory and pain conditions. [, ]

4- (4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3- (4-pyridin-3-yl) pyrimidin-2-ylamino) phenyl] - benzamide

Compound Description: This compound is mentioned in the context of its various salt forms, including tartrate, hydrochloride, citrate, malate, and others. [] The specific pharmacological activities or applications of this compound are not elaborated upon in the provided paper.

3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

Compound Description: GSK923295 is a potent and selective inhibitor of the mitotic kinesin CENP-E, identified through a high-throughput screening approach. [, ] The compound has demonstrated broad antitumor activity in vivo and has progressed to human clinical trials, indicating its potential as a novel cancer therapeutic. [, ]

4-guanidino-N-(pyradin-2-yl)benzamide hydrochloride

Compound Description: This compound is described as a protease inhibitor, specifically targeting plasmin. [] Its potential therapeutic application as an anti-plasmin drug is highlighted, showcasing its relevance in areas like thrombosis and fibrinolysis.

4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride derivatives

Compound Description: This research focuses on creating new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. [] The study describes the synthesis of amino acid sulfonamide derivatives by reacting the starting compound with amino acid methyl esters or phenylalanine under different reaction conditions. []

Phenylaminosulfanyl-1,4-naphthoquinone derivatives

Compound Description: These compounds, synthesized by introducing a phenylaminosulfanyl moiety into 1,4-naphthoquinone, were evaluated for their cytotoxic activity against various cancer cell lines. [] Several derivatives, particularly those with electron-withdrawing substituents on the phenyl ring, exhibited potent cytotoxic activity while showing low toxicity in normal human kidney cells. []

N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB)

Compound Description: HPOB is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with potential anti-tumor activity against multiple myeloma (MM). [] The study demonstrated its ability to inhibit the proliferation of MM cells, induce apoptosis, and overcome bortezomib resistance. Its mechanism of action involves transcriptional activation of p21 and increased global histone 3 acetylation, highlighting its potential as a candidate for MM treatment. []

Itopride hydrochloride

Compound Description: Itopride hydrochloride is a gastroprokinetic drug that enhances gastrointestinal motor activity by inhibiting dopamine D2 receptors and acetylcholine esterase. [] It is used for treating functional dyspepsia and other gastrointestinal disorders. Its chemical structure, containing benzamide and ether linkages, makes it susceptible to degradation, which is a crucial consideration in its formulation and stability. []

Melphalan and Bendamustine Dendrimer-Drug Conjugates

Compound Description: This research focused on optimizing the delivery of melphalan and bendamustine, two alkylating drugs used for cancer treatment but with limitations due to adverse effects. [] The study involved designing and synthesizing dendrimer-drug conjugates, where the dendrimers act as carriers for targeted delivery of the drugs to tumor cells. These conjugates aimed to enhance tumor cell accumulation through endocytosis and to selectively release the drugs in the tumor cells. []

Pioglitazone hydrochloride and Glimepiride

Compound Description: Pioglitazone hydrochloride is an oral antidiabetic agent that acts by reducing insulin resistance, and glimepiride is a sulfonylurea antihyperglycemic agent that stimulates insulin release from pancreatic β-cells. [] These drugs are often used in combination to manage type 2 diabetes mellitus.

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a pyrimidylaminobenzamide agent used for treating chronic myeloid leukemia. [, , ] The research explored its pharmaceutical formulations, specifically focusing on its hydrochloride monohydrate salt and its incorporation into granules for oral administration. [, , ] This focus on formulation aims to optimize bioavailability and ease of administration for patients.

4-amino-N-[5-(4-chlorophenyl)-1, 3, 4-thiadiazole-2-yl]-benzene sulfomide

Compound Description: This compound, synthesized from a 1,3,4-thiadiazole derivative and 4-aminobenzenesulfonyl chloride, was evaluated for its anticonvulsant activity using the maximal electroshock (MES) method. [] The study revealed its potent anticonvulsant effects, suggesting its potential as a therapeutic agent for treating seizures.

Properties

Product Name

3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride

IUPAC Name

3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride

Molecular Formula

C15H17ClN2O4S

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C15H16N2O4S.ClH/c16-12-4-1-3-11(9-12)15(19)17-13-5-2-6-14(10-13)22(20,21)8-7-18;/h1-6,9-10,18H,7-8,16H2,(H,17,19);1H

InChI Key

KHQCVVAAOAOLQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)CCO.Cl

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)CCO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.